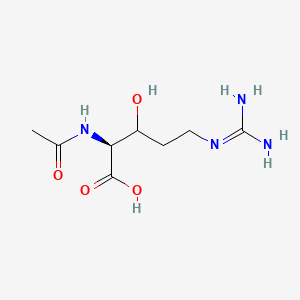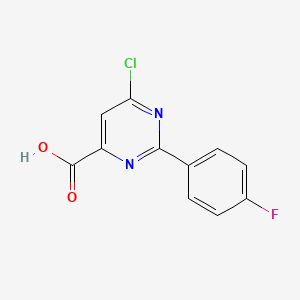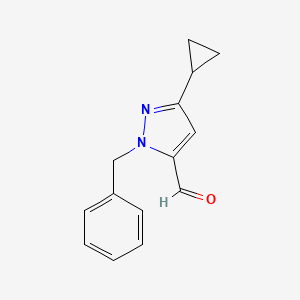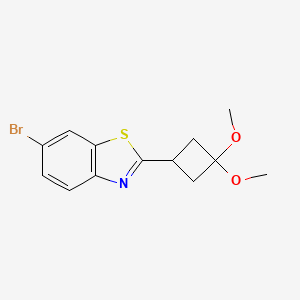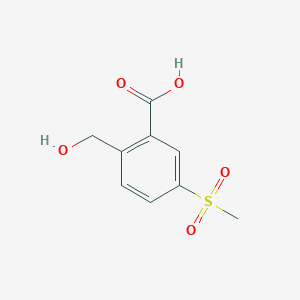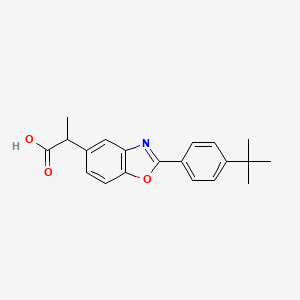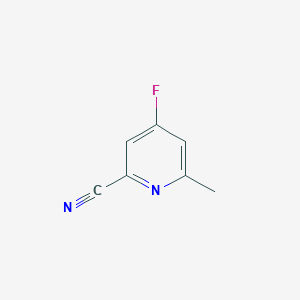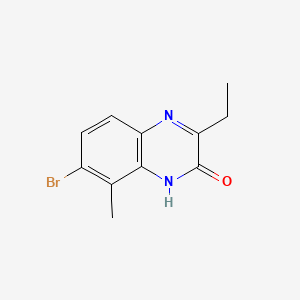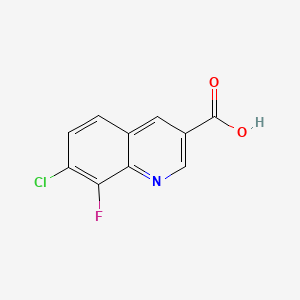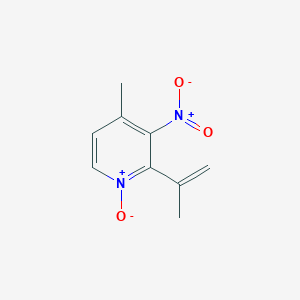
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3 This compound is characterized by its pyridine ring substituted with isopropenyl, methyl, and nitro groups, along with an oxide group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide typically involves the nitration of 2-isopropenyl-4-methyl-pyridine followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at the nitrogen atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-isopropenyl-4-methyl-3-amino-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
2-Isopropenyl-4-methyl-3-nitro-pyridine: Lacks the oxide group at the nitrogen atom.
4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group.
3-Nitro-pyridine: Lacks both the isopropenyl and methyl groups.
Uniqueness: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is unique due to the presence of the isopropenyl, methyl, and nitro groups along with the oxide group at the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
4-methyl-3-nitro-1-oxido-2-prop-1-en-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H10N2O3/c1-6(2)8-9(11(13)14)7(3)4-5-10(8)12/h4-5H,1H2,2-3H3 |
Clave InChI |
UBGYICPMVYUOBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=[N+](C=C1)[O-])C(=C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
